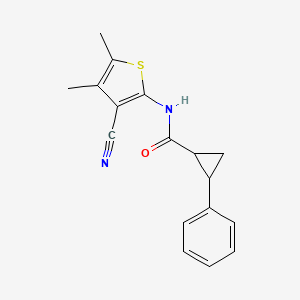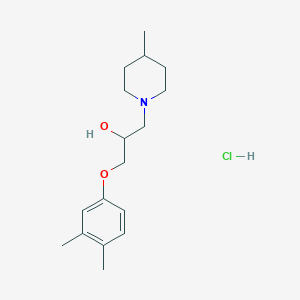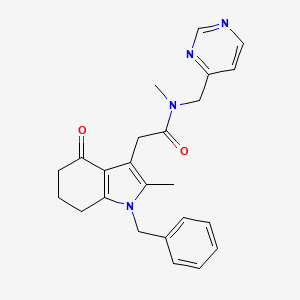
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been found to possess potential therapeutic properties, particularly in the field of pain management.
Mécanisme D'action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. This receptor is primarily expressed in the central nervous system and is involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide reduces the transmission of pain signals and produces analgesic effects.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to produce dose-dependent analgesic effects in animal models of pain. It has also been found to have a relatively long duration of action, with effects lasting up to 6 hours after administration. Furthermore, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been shown to have a low potential for abuse and addiction, as it does not produce the same rewarding effects as traditional opioid analgesics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is its selectivity for the CB1 receptor, which allows for targeted pain relief without affecting other physiological processes. However, one limitation is its relatively low potency compared to other analgesic agents. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs that could be more effective in treating pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide. Finally, there is potential for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide to be used in combination with other analgesic agents to produce synergistic effects.
Méthodes De Synthèse
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-4,5-dimethyl-2-thiophenecarboxamide in the presence of triethylamine to yield the desired product.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential use as an analgesic agent. It has been found to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Furthermore, it has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-11(2)21-17(15(10)9-18)19-16(20)14-8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZXIKNKEHSKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4885798.png)
![1-(2-cyclohexylethyl)-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4885801.png)

![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![isopropyl 2-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B4885841.png)

![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![ethyl 2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}butanoate](/img/structure/B4885874.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)

![3-(2-methylphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)propanamide](/img/structure/B4885891.png)